molecular formula C10H12FNO B12209269 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B12209269
M. Wt: 181.21 g/mol
InChI Key: RABQNHWEZGFKCN-UHFFFAOYSA-N
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Description

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H12FNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique structure, which includes a fluorine atom and an amine group attached to a tetrahydrobenzoxepin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and epoxide derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A related compound with a hydroxylamine group.

    (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A similar compound with a hydroxyl group.

    (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Another related compound with a different stereochemistry.

Uniqueness

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific combination of a fluorine atom and an amine group attached to the tetrahydrobenzoxepin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

InChI

InChI=1S/C10H12FNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2

InChI Key

RABQNHWEZGFKCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)N

Origin of Product

United States

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